An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride
An In-depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride
Introduction
1-(3-Chloropyridin-2-yl)piperazine and its dihydrochloride salt represent a class of heterocyclic compounds of significant interest in modern medicinal chemistry. As a substituted pyridylpiperazine, this molecule serves as a pivotal structural motif and a versatile chemical building block, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS). The strategic placement of the chloro- and piperazine substituents on the pyridine ring imparts specific electronic and steric properties that are crucial for molecular recognition and biological activity.
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, analysis, and applications of 1-(3-Chloropyridin-2-yl)piperazine dihydrochloride. It is intended for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic and discovery workflows. The narrative emphasizes the causality behind experimental choices and grounds all technical data in authoritative sources.
Chemical Identity and Physicochemical Properties
The dihydrochloride salt form of 1-(3-Chloropyridin-2-yl)piperazine enhances its stability and aqueous solubility, making it more amenable to handling, formulation, and certain reaction conditions compared to its free base form.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-chloro-2-pyridinyl)piperazine dihydrochloride | [1] |
| Synonyms | 1-(3-Chloro-2-pyridyl)piperazine dihydrochloride | [1] |
| CAS Number | 1193389-39-7 (dihydrochloride) 87394-55-6 (free base) | [1] |
| Molecular Formula | C₉H₁₂ClN₃ · 2HCl (or C₉H₁₄Cl₃N₃) | [2] |
| Molecular Weight | 270.58 g/mol | [2] |
| Appearance | Light beige to white crystalline powder | |
| Solubility | Soluble in water | [3] |
| Stability | Stable under normal conditions; hygroscopic | [4][5] |
The presence of two basic nitrogen atoms in the piperazine ring allows for the formation of a stable dihydrochloride salt. This is a common strategy in pharmaceutical chemistry to improve the handling and bioavailability of amine-containing compounds. The hygroscopic nature of the salt necessitates storage in a dry, inert atmosphere to prevent degradation and maintain sample integrity.[4][5]
Synthesis and Purification
The synthesis of 1-(3-Chloropyridin-2-yl)piperazine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen atom and the adjacent chlorine atom activates the C-2 position for nucleophilic attack by piperazine.
General Synthetic Workflow
The overall process involves the coupling of the pyridine core with the piperazine ring, followed by purification of the free base and subsequent conversion to the dihydrochloride salt for enhanced stability and handling.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol describes a representative synthesis. Causality behind key steps is highlighted in italics.
-
Reaction Setup: To a solution of 2,3-dichloropyridine (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene, add an excess of piperazine (2.0-3.0 eq).
-
An excess of piperazine is used to drive the reaction to completion and act as a base to neutralize the HCl generated in situ, preventing the formation of piperazine salts that would precipitate out of the reaction.
-
-
Thermal Conditions: Heat the reaction mixture to reflux (approx. 110-140 °C) and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water. Basify the aqueous layer with a strong base (e.g., 50% NaOH solution) to deprotonate any remaining piperazine salts and ensure the product is in its free base form. Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
The basic wash is crucial for removing unreacted piperazine and its salts, simplifying subsequent purification.
-
-
Purification of Free Base: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude free base can be purified by vacuum distillation or column chromatography on silica gel.
-
Salt Formation: Dissolve the purified 1-(3-Chloropyridin-2-yl)piperazine free base in a solvent like isopropanol or diethyl ether. Add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.
-
Isolation: The dihydrochloride salt will precipitate from the solution. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove residual impurities, and dry under vacuum to yield the final product.[6]
Chemical Reactivity and Applications
The true value of 1-(3-Chloropyridin-2-yl)piperazine lies in its role as a versatile intermediate for constructing more complex molecules. The secondary amine of the piperazine ring is a potent nucleophile, readily participating in a variety of coupling and alkylation reactions.
Key Reactions
-
N-Alkylation: The secondary amine can be easily alkylated with various electrophiles (e.g., alkyl halides, epoxides) to introduce diverse side chains.
-
N-Arylation: It can undergo Buchwald-Hartwig or Ullmann coupling with aryl halides to form tri-substituted piperazines.
-
Amide Formation: Acylation with acid chlorides or carboxylic acids (using coupling agents like EDC/HOBt) yields amide derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides another efficient route for N-alkylation.
Application as a Key Starting Material (KSM) in Drug Synthesis
Substituted arylpiperazines are a cornerstone of CNS drug discovery.[7] The 1-(3-Chloropyridin-2-yl)piperazine scaffold is a key component in several antipsychotic and antidepressant drugs. Its structure often serves as a privileged fragment that confers affinity for dopamine and serotonin receptors.[8][9]
A prominent example is its role as a precursor in the synthesis of certain atypical antipsychotics. The synthetic logic involves using the secondary amine as a handle to connect the pyridylpiperazine core to another pharmacophoric fragment.
Caption: Role as a Key Starting Material (KSM) in API synthesis.
Analytical and Spectroscopic Profile
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the compound.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method is typically used for purity assessment. A C18 column with a mobile phase gradient of water (containing 0.1% TFA or formic acid) and acetonitrile is effective. Detection is commonly performed using a UV detector at a wavelength where the pyridine ring shows strong absorbance (approx. 254 nm).
-
Thin-Layer Chromatography (TLC): For rapid reaction monitoring, TLC on silica gel plates with a mobile phase such as dichloromethane/methanol (e.g., 9:1 v/v) can be used. Visualization is achieved under UV light or by staining with an appropriate agent like ninhydrin.[10]
Spectroscopic Data (Typical for Free Base)
While the dihydrochloride salt is common for storage, spectroscopic analysis is often performed on the free base for clearer structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the piperazine ring. The protons on the piperazine ring adjacent to the pyridine (N-Ar) will appear at a different chemical shift than those adjacent to the secondary amine (N-H).
-
¹³C NMR: The carbon spectrum will show three distinct signals for the pyridine ring carbons and two signals for the piperazine carbons, reflecting the molecule's symmetry.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a strong signal for the protonated molecular ion [M+H]⁺ corresponding to the mass of the free base (C₉H₁₂ClN₃), which is approximately 198.07 g/mol .[1]
Safety, Handling, and Storage
As a chemical intermediate, 1-(3-Chloropyridin-2-yl)piperazine dihydrochloride requires careful handling in a controlled laboratory environment.
-
Hazard Identification: Based on data for similar arylpiperazine hydrochlorides, the compound should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[3][4][5]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[4]
Conclusion
1-(3-Chloropyridin-2-yl)piperazine dihydrochloride is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined synthesis, predictable reactivity, and established role as a key structural component in CNS-active drugs make it an indispensable intermediate for researchers and developers. A thorough understanding of its chemical properties, handling requirements, and analytical profile, as detailed in this guide, is paramount to its effective and safe utilization in the pursuit of novel therapeutics.
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